molecular formula C10H22N2O B1670078 Decanohydrazide CAS No. 20478-70-0

Decanohydrazide

Cat. No. B1670078
CAS RN: 20478-70-0
M. Wt: 186.29 g/mol
InChI Key: ROGBVBLYGMXQRO-UHFFFAOYSA-N
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Description

Decanohydrazide is a chemical compound with the molecular formula C10H22N2O . It contains a total of 34 bonds, including 12 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), and 1 N hydrazine(s) .


Synthesis Analysis

The synthesis of hydrazide derivatives, such as Decanohydrazide, is achieved by combining suitable aldehydes with hydrazides . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The exact synthesis process for Decanohydrazide specifically is not detailed in the available resources.


Molecular Structure Analysis

The Decanohydrazide molecule contains a total of 34 bond(s). There are 12 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), and 1 N hydrazine(s) . The exact molecular structure would require more specific data or computational modeling to determine.

Scientific Research Applications

Overview of Drug Discovery Processes

Decanohydrazide, like many other chemical compounds, may be explored in the drug discovery process. The drug discovery process is historically driven by chemistry and guided by pharmacology and clinical sciences. Molecular biology and genomic sciences play a significant role, with recombinant proteins and monoclonal antibodies enriching the therapeutic armamentarium. The biotech industry often serves as the discovery arm of the pharmaceutical industry, bridging the gap between academia and large pharmaceutical companies (Drews, 2000).

Supramolecular Hydrogels

The formation of supramolecular hydrogels is an area where compounds like decanohydrazide can be applied. For instance, the guanosine hydrazide yields stable supramolecular hydrogels based on guanine quartet (G-quartet) formation in the presence of metal cations. These hydrogels, formed through acylhydrazone linkages with aldehydes, exhibit dynamic properties and component selection driven by gelation (Sreenivasachary & Lehn, 2005).

Component Selection in Dynamic Libraries

In the realm of dynamic chemical libraries, compounds like decanohydrazide could potentially be involved in component selection processes. For example, in the generation of constitutional dynamic hydrogels based on G-quartet formation, the system can select components that lead to the most stable gel formation. This process represents a form of self-organization and component selection in dynamic systems (Sreenivasachary & Lehn, 2005).

Environmental Applications

Decanohydrazide and similar compounds could be relevant in environmental applications. For instance, understanding the mismatch between the demands of risk assessment and practice in environmental sciences, as seen in the case of flame retardant chemicals, highlights the importance of standard protocols and the credibility of scientific findings in environmental risk management (Alcock, Macgillivray, & Busby, 2011).

Analytical Chemistry Applications

Decanohydrazide may find applications in analytical chemistry, such as in the development of novel solid-phase extraction procedures. For example, the study of decanoic acid-coated Fe(3)O(4) nanoparticles for the extraction and determination of trace metal ions in environmental water samples represents the kind of innovative approach that could involve decanohydrazide or related compounds (Faraji et al., 2010).

properties

IUPAC Name

decanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-9-10(13)12-11/h2-9,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGBVBLYGMXQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174446
Record name Decanoic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decanohydrazide

CAS RN

20478-70-0
Record name Decanoic acid, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020478700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20478-70-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151624
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decanoic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decanoic hydrazide
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Synthesis routes and methods

Procedure details

17.5 g of decanoic acid methyl ester is dissolved in 1 l of absolute ethanol and mixed with 350 ml of hydrazine hydrate. It is refluxed for 3 hours and then stirred overnight at room temperature. The solution is concentrated by evaporation to about 300 ml and allowed to stand until the product is crystallized out. After it is filtered off and dried, 16.6 g (=94% of theory) of decanoic acid hydrazide is obtained.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
P Shetty - South African Journal of Chemistry, 2018 - ajol.info
This paper gives an overview of the application of hydrazide derivatives in acid media as corrosion inhibitors of mild steel. In chemical and petrochemical industries, mild steel is the …
Number of citations: 28 www.ajol.info
MA Quraishi, N Saxena, D Jamal - 2005 - nopr.niscpr.res.in
Selected hydrazides of fatty acids with C 9 –C 17 carbon atoms have been synthesized and evaluated as corrosion inhibitors of mild steel (MS) in hydrochloric acid (HCl) solutions by …
Number of citations: 10 nopr.niscpr.res.in
MA El-Hashash, KM Darwish, SA Rizk… - Pharmaceuticals, 2011 - mdpi.com
The behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one (1) towards nitrogen nucleophiles, eg ethanolamine, aromatic amines (namely: p-toluidine, p-anisidine, p-hydroxyaniline, o-…
Number of citations: 26 www.mdpi.com
YV Myasoedova, LR Garifullina, ER Nurieva… - Chemistry of natural …, 2020 - Springer
Reduction of the peroxide ozonolysis products of (–)-α-pinene and (+)-3-carene by capric and benzoic acid hydrazides in CH 2 Cl 2 or THF produced diacylhydrazones either pure or …
Number of citations: 8 link.springer.com
JW Lu, ZD Liu, YH Zhang, BM Li, H Li… - Journal of Biobased …, 2015 - ingentaconnect.com
Macroalgae, such as Enteromorpha prolifera, has recently bloomed due to the eutrophication of seawater in eastern coastal area of China. However, EP may be utilized as a renewable …
Number of citations: 7 www.ingentaconnect.com
YV Myasoedova, LR Garifullina, ER Nurieva… - Russian Journal of …, 2019 - Springer
The reaction of hydrazides of alicyclic capric and aromatic benzoic and p-hydroxybenzoic acids with the peroxide product of non-1-ene ozonolysis was studied. Capric acid hydrazide …
Number of citations: 1 link.springer.com
N SAXENA - core.ac.uk
Corrosion is the degradation of metal or alloy by chemical or electrochemical reaction with its environment^"^. It is a major problem in several industries. It causes enormous economic …
Number of citations: 0 core.ac.uk
BS Punia, PK Yadav, GS Bumbrah… - Journal of AOAC …, 2017 - academic.oup.com
Illicit liquors are illegally manufactured to evade taxes and represent the majority of unrecorded liquors in developing countries. Because there are no standards, the composition of illicit …
Number of citations: 8 academic.oup.com
A Sharma, M Noda, M Sugiyama, A Ahmad, B Kaur - Molecules, 2021 - mdpi.com
Functional foods or drinks prepared using lactic acid bacteria (LAB) have recently gained considerable attention because they can offer additional nutritional and health benefits. The …
Number of citations: 21 www.mdpi.com
J Ma, L Ning, J Wang, W Gong, Y Gao, M Li - Separations, 2023 - mdpi.com
Zanthoxylum armatum DC. is a plant that has been homologated for medicine and food by the Chinese for three thousand years. In this study, the essential oils of fresh leaves and fruits …
Number of citations: 3 www.mdpi.com

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